Boc-D-his(3-ME)-OH Boc-D-his(3-ME)-OH
Brand Name: Vulcanchem
CAS No.: 200871-84-7
VCID: VC21540227
InChI: InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-13-7-15(8)4/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17)/t9-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CN=CN1C)C(=O)O
Molecular Formula: C12H19N3O4
Molecular Weight: 269.3 g/mol

Boc-D-his(3-ME)-OH

CAS No.: 200871-84-7

Cat. No.: VC21540227

Molecular Formula: C12H19N3O4

Molecular Weight: 269.3 g/mol

* For research use only. Not for human or veterinary use.

Boc-D-his(3-ME)-OH - 200871-84-7

CAS No. 200871-84-7
Molecular Formula C12H19N3O4
Molecular Weight 269.3 g/mol
IUPAC Name (2R)-3-(3-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-13-7-15(8)4/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17)/t9-/m1/s1
Standard InChI Key BGZFLUIZBZNCTI-SECBINFHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1C)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CN=CN1C)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CN=CN1C)C(=O)O

Chemical Identity and Structural Properties

Boc-D-His(3-Me)-OH is chemically identified as (2R)-3-(3-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid . This compound represents a modified form of the amino acid histidine, specifically the D-enantiomer, protected with a tert-butyloxycarbonyl (Boc) group at the amino terminus and featuring methylation at the 3-position of the imidazole ring. The compound is registered with CAS number 200871-84-7, which serves as its unique identifier in chemical databases and literature . The molecular formula of Boc-D-His(3-Me)-OH is C₁₂H₁₉N₃O₄, corresponding to a molecular weight of 269.297 g/mol, making it a relatively small peptide building block .

Physical and Chemical Characteristics

Table 1: Physical and Chemical Properties of Boc-D-His(3-Me)-OH

PropertyValueReference
CAS Number200871-84-7
Molecular FormulaC₁₂H₁₉N₃O₄
Molecular Weight269.297 g/mol
Exact Mass269.13800
Optical RotationD= -24.6 ± 2° (C=1% in MeOH)
LogP1.14490
PSA96.94000
SolubilitySoluble in DMSO
Storage ConditionStore at -20°C

The structural features of Boc-D-His(3-Me)-OH include a carboxylic acid group, a Boc-protected amino group, and a methylated imidazole side chain. The presence of the Boc protecting group serves a crucial function in peptide synthesis by preventing unwanted reactions at the amino terminus during coupling reactions. The methylation at the 3-position of the imidazole ring modifies the electronic properties of the histidine side chain, potentially affecting its reactivity, pKa, and interaction with biological targets. These structural modifications make Boc-D-His(3-Me)-OH a specialized building block for the creation of peptides with altered properties compared to those containing natural histidine.

ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM3.7133 mL18.5667 mL37.1333 mL
5 mM0.7427 mL3.7133 mL7.4267 mL
10 mM0.3713 mL1.8567 mL3.7133 mL

Research Applications

Peptide Synthesis

Boc-D-His(3-Me)-OH serves as a valuable building block in peptide synthesis, particularly in the development of therapeutic proteins and biologics . The Boc protecting group on the amino terminus allows for selective reactions during peptide assembly, enhancing the efficiency and specificity of the synthesis process. In peptide chemistry, protecting groups like Boc are essential for preventing unwanted side reactions during coupling steps, ensuring that peptide bonds form only at the intended positions. The methylation at the 3-position of the imidazole ring in Boc-D-His(3-Me)-OH offers altered electronic properties compared to unmodified histidine, potentially influencing the reactivity and properties of the resulting peptides.

The use of protected amino acid derivatives like Boc-D-His(3-Me)-OH has become increasingly important in modern peptide synthesis. While Fmoc (9-fluorenylmethoxycarbonyl) chemistry has largely replaced Boc chemistry for general peptide synthesis applications, Boc-protected derivatives remain valuable for specialized applications . The availability of high-quality Boc building blocks has contributed to their continued use in certain contexts, despite the broader shift toward Fmoc methodology. The D-configuration of the histidine residue in Boc-D-His(3-Me)-OH is particularly valuable for creating peptides with enhanced stability against enzymatic degradation, as naturally occurring proteolytic enzymes typically have lower activity against D-amino acid residues compared to their L-counterparts.

Pharmaceutical Applications

In the field of medicinal chemistry, Boc-D-His(3-Me)-OH plays a crucial role in designing new drug candidates, particularly those targeting proteins where histidine residues are important for enzyme activity or receptor binding . The incorporation of modified histidine residues can alter the pharmacological properties of peptide-based drugs, potentially improving their efficacy, selectivity, or stability. The modified imidazole side chain in Boc-D-His(3-Me)-OH offers unique chemical properties that can be exploited to develop peptides with novel biological activities or improved pharmaceutical characteristics. These modifications can lead to the development of peptide therapeutics with enhanced stability against metabolic degradation, improved target selectivity, or altered binding profiles.

Boc-D-His(3-Me)-OH is also valuable in bioconjugation processes, facilitating the attachment of biomolecules to drugs or imaging agents . This application is particularly important in the development of targeted drug delivery systems, where the specific attachment of therapeutic agents to targeting moieties can enhance drug efficacy and reduce side effects. The carboxylic acid group and protected amino functionality in Boc-D-His(3-Me)-OH provide reactive sites for conjugation chemistry, making it a versatile tool for creating complex bioconjugates. The ability to selectively modify and functionalize peptides containing Boc-D-His(3-Me)-OH contributes to its utility in developing advanced drug delivery systems and diagnostic agents.

Protein Engineering

Researchers leverage Boc-D-His(3-Me)-OH in protein engineering applications to modify histidine residues, enhancing protein stability and functionality . This application is particularly valuable in the development of biopharmaceuticals, where protein stability and specific functionality are critical for therapeutic efficacy. The incorporation of D-histidine derivatives can introduce structural constraints that stabilize specific protein conformations or alter the catalytic properties of enzymes. These modifications can lead to proteins with improved thermal stability, altered substrate specificity, or enhanced resistance to proteolytic degradation, expanding the potential applications of engineered proteins in various fields.

The specific properties of Boc-D-His(3-Me)-OH, including its D-configuration and methylated imidazole ring, make it particularly valuable for introducing precise modifications at histidine positions in proteins. The methyl group at the 3-position of the imidazole ring can influence the pKa of the histidine side chain, potentially altering its protonation state under physiological conditions and, consequently, its function in catalytic processes or binding interactions. These subtle modifications can have significant impacts on protein behavior, allowing researchers to fine-tune protein properties for specific applications in biotechnology, medicine, and basic research.

Analytical Applications

In analytical chemistry, Boc-D-His(3-Me)-OH is utilized for the detection and quantification of histidine-containing compounds . This application is valuable in quality control processes and research in food and pharmaceutical industries, where the accurate determination of histidine content is important for assessing product quality and safety. The unique chemical properties of Boc-D-His(3-Me)-OH make it suitable for developing analytical methods that can specifically detect histidine residues in complex mixtures. These analytical applications contribute to the broader utility of Boc-D-His(3-Me)-OH beyond its direct use in peptide synthesis and protein engineering.

The development of analytical methods using Boc-D-His(3-Me)-OH can enhance the specificity and sensitivity of histidine detection in various matrices. Such methods may involve chromatographic separations, spectroscopic techniques, or mass spectrometry approaches that exploit the unique chemical characteristics of the modified histidine derivative. The ability to accurately detect and quantify histidine residues is important in various contexts, including protein characterization, quality assessment of food products, and monitoring of pharmaceutical formulations. These analytical applications highlight the versatility of Boc-D-His(3-Me)-OH across different fields of chemical and biochemical research.

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